

Solubility Profile of p-Tolualdehyde-d4 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *p*-Tolualdehyde-d4

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This technical guide provides an in-depth overview of the solubility of **p-Tolualdehyde-d4**, a deuterated analog of p-Tolualdehyde. Due to the limited availability of specific quantitative solubility data for **p-Tolualdehyde-d4**, this document leverages available information for the non-deuterated form, p-Tolualdehyde, to provide a reliable estimation of its solubility characteristics. The underlying principle is that deuteration is not expected to significantly alter the macroscopic property of solubility.

Core-Compound Overview

p-Tolualdehyde, also known as 4-methylbenzaldehyde, is an aromatic aldehyde. Its deuterated form, **p-Tolualdehyde-d4**, where four hydrogen atoms on the aromatic ring are replaced with deuterium, is often used in metabolic studies and as an internal standard in analytical chemistry. Understanding its solubility is crucial for designing experiments, formulating solutions, and developing analytical methods.

Quantitative Solubility Data

Specific quantitative solubility data for **p-Tolualdehyde-d4** in a range of organic solvents is not readily available in published literature or technical data sheets. However, the solubility of its non-deuterated counterpart, p-Tolualdehyde, provides a strong indication of the expected solubility for the d4 analog. The following table summarizes the available quantitative and qualitative solubility data for p-Tolualdehyde.

Solvent	Quantitative Solubility	Qualitative Solubility	Citation
Dimethyl Sulfoxide (DMSO)	100 mg/mL	-	[1]
Water	0.25 g/L (at 25 °C)	Low Solubility / Limited Solubility	[2][3][4]
Water	2.27 mg/mL (at 25 °C)	-	[5]
Ethanol	-	Highly Soluble / Soluble	[4][6][7]
Ether	-	Highly Soluble / Soluble	[4][6]
Chloroform	-	Highly Soluble	[4]
Alcohol	-	Soluble	[7]
Oils	-	Soluble	[7]
Acetone	-	Miscible	[8]

It is important to note that while the numeric values are for p-Tolualdehyde, they serve as a valuable proxy for **p-Tolualdehyde-d4**. The substitution of hydrogen with deuterium primarily affects properties at the molecular level (e.g., vibrational frequencies) and is unlikely to cause a significant change in its bulk solubility in organic solvents.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid aromatic aldehyde, such as **p-Tolualdehyde-d4**, in an organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of **p-Tolualdehyde-d4** in a specific organic solvent at a controlled temperature.

Materials:

- **p-Tolualdehyde-d4**

- Selected organic solvent (e.g., ethanol, methanol, DMSO, chloroform)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
- Volumetric flasks and pipettes

Methodology:

- **Preparation of Stock Standard:** Prepare a stock solution of **p-Tolualdehyde-d4** of a known concentration in the chosen solvent. This will be used to create a calibration curve.
- **Calibration Curve:** Prepare a series of standard solutions of decreasing concentration from the stock standard by serial dilution. Analyze these standards using HPLC or GC to generate a calibration curve of peak area versus concentration.
- **Equilibration:** Add an excess amount of **p-Tolualdehyde-d4** to a known volume of the organic solvent in a sealed vial.
- **Saturation:** Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the constant temperature to allow any undissolved solute to settle.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved

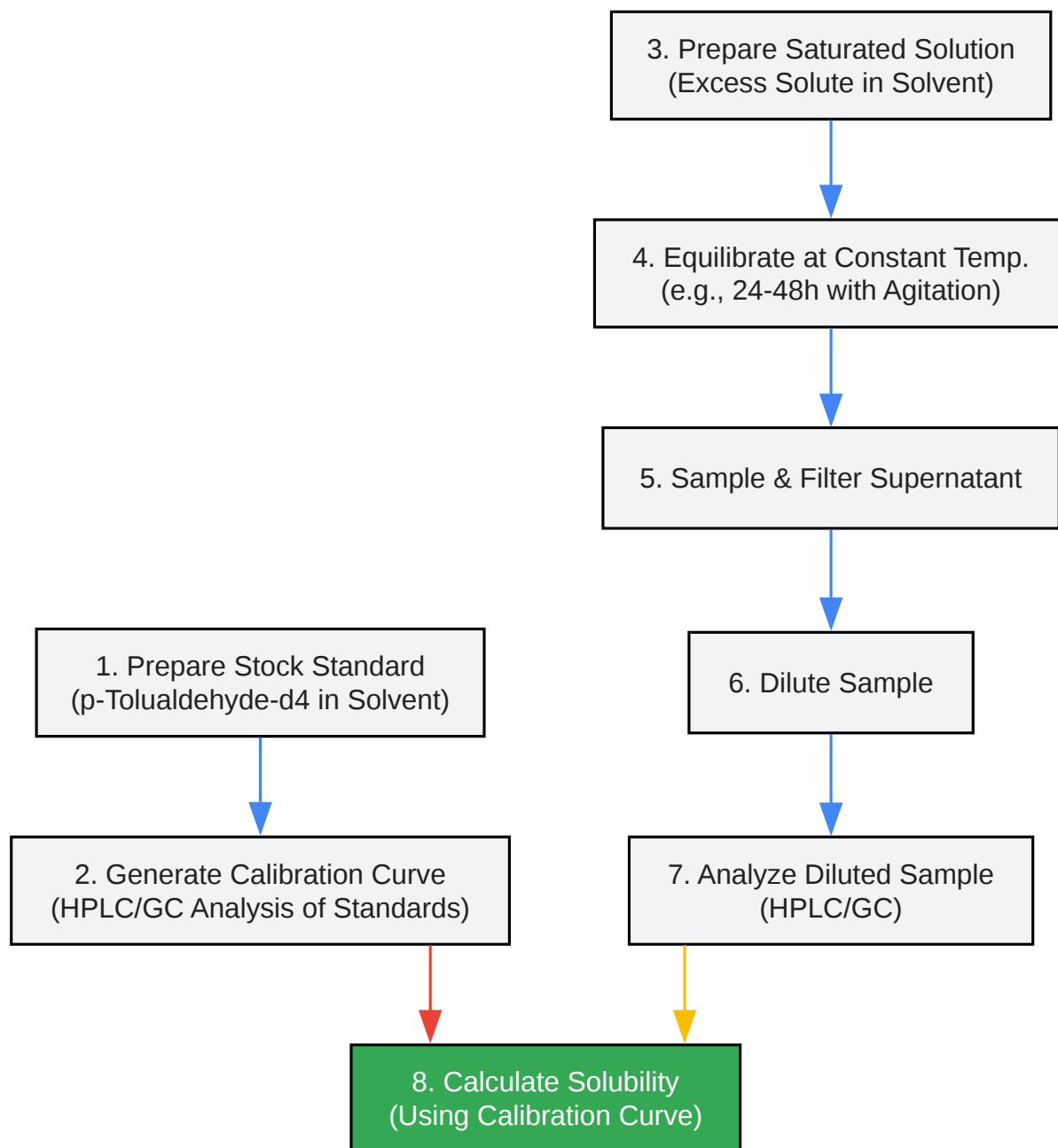
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- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Quantification: Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.
- Calculation: Determine the concentration of **p-Tolualdehyde-d4** in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **p-Tolualdehyde-d4** in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **p-Tolualdehyde-d4** solubility.

Workflow for Solubility Determination of p-Tolualdehyde-d4

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Caption: Experimental workflow for determining the solubility of **p-Tolualdehyde-d4**.

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